N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide
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Overview
Description
N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide is a compound that features an adamantane moiety linked to a morpholine ring via an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide typically involves the reaction of adamantane derivatives with morpholine and acetamide precursors. One common method involves the use of N-[(adamantan-1-yl)alkyl]-acetamides as starting materials, which are reacted in acid media to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated derivatives.
Scientific Research Applications
N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties and affecting cellular processes. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-1-yl)-2-(4-methylphenoxy)acetamide
- N-(Adamantan-1-yl)-4-methylbenzamide
- N-(Adamantan-1-yl)-2-(4-benzoylphenyl)acetamide
Uniqueness
N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide is unique due to the combination of the adamantane and morpholine moieties, which confer distinct structural and functional properties
Properties
Molecular Formula |
C17H28N2O2 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C17H28N2O2/c20-16(11-19-1-3-21-4-2-19)18-12-17-8-13-5-14(9-17)7-15(6-13)10-17/h13-15H,1-12H2,(H,18,20) |
InChI Key |
HNGXFCPCZVNAQA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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